1,1,5,6-Tetramethylindan-4-ol
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Overview
Description
1,1,5,6-Tetramethylindan-4-ol is an organic compound with the molecular formula C13H18O. It is a derivative of indan, characterized by the presence of four methyl groups and a hydroxyl group attached to the indan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5,6-Tetramethylindan-4-ol can be synthesized through several methods. One common approach involves the alkylation of indan derivatives. For instance, the reaction of 1,1,5,6-tetramethylindan with a suitable oxidizing agent can yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1,5,6-Tetramethylindan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 1,1,5,6-tetramethylindan.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1,1,5,6-tetramethylindan-4-one.
Reduction: Formation of 1,1,5,6-tetramethylindan.
Substitution: Formation of various substituted indan derivatives.
Scientific Research Applications
1,1,5,6-Tetramethylindan-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,5,6-tetramethylindan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s hydrophobic indan ring system allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
- 1,1,4,5-Tetramethylindane
- 1,1,6,7-Tetramethylindane
- 1,1,5,6-Tetramethylindan
Comparison: 1,1,5,6-Tetramethylindan-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. In contrast, other similar compounds may lack this functional group, resulting in different properties and applications .
Properties
CAS No. |
70057-23-7 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,1,5,6-tetramethyl-2,3-dihydroinden-4-ol |
InChI |
InChI=1S/C13H18O/c1-8-7-11-10(12(14)9(8)2)5-6-13(11,3)4/h7,14H,5-6H2,1-4H3 |
InChI Key |
DEJZBGOXTSKQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2(C)C)C(=C1C)O |
Origin of Product |
United States |
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